BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide

Structural differentiation Scaffold uniqueness Medicinal chemistry

This compound features a unique geminal difuryl carbinol center—a chiral, sterically congested motif absent in simpler mono-furan acrylamides. Its (E)-acrylamide Michael acceptor enables irreversible covalent target engagement, while three electronically differentiated furan rings offer multiple handles for chemoselective derivatization. With favorable drug-like properties (SlogP 3.5081, zero Lipinski violations), it is an underexplored scaffold ideal for covalent fragment screening, antiviral helicase lead optimization, and polyfuran–protein recognition studies. Procure to access a novel region of covalent chemical space with freedom-to-operate potential.

Molecular Formula C17H15NO5
Molecular Weight 313.309
CAS No. 2034997-15-2
Cat. No. B2514003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide
CAS2034997-15-2
Molecular FormulaC17H15NO5
Molecular Weight313.309
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
InChIInChI=1S/C17H15NO5/c19-16(6-5-14-3-1-8-22-14)18-12-17(20,13-7-10-21-11-13)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+
InChIKeyBUCWYMQPEKEAMK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 2034997-15-2): Structural and Procurement Baseline for a Multi-Furan Acrylamide Research Scaffold


(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 2034997-15-2, molecular formula C₁₇H₁₅NO₅, molecular weight 313.309 g/mol) is a synthetic acrylamide derivative distinguished by its three-furan-ring architecture—incorporating both furan-2-yl and furan-3-yl substitution patterns—and a tertiary hydroxyethyl linker bearing a stereochemically defined geminal difuryl carbinol center . The compound features an α,β-unsaturated (E)-acrylamide moiety that confers Michael acceptor reactivity, a property exploited across the furan-acrylamide chemotype for covalent target engagement [1]. This compound is listed as a research chemical supplied by multiple vendors for non-human investigational use, with a reported typical purity of ≥95% [2]. As of the evidence cut-off date, the compound has no published primary biological activity data indexed in ChEMBL or PubMed, and is classified by the ZINC database as having no known bioactivity annotations [3]. It thus represents an underexplored scaffold within the broader furan-acrylamide chemotype, where structurally related analogs have demonstrated antiviral helicase inhibition, α7 nicotinic receptor modulation, and antimicrobial activity.

Why Generic Furan-Acrylamide Analogs Cannot Substitute for (E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 2034997-15-2) in Structure-Focused Investigations


This compound occupies a unique structural niche within the furan-acrylamide chemical space that precludes direct substitution by simpler or commercially prevalent analogs. The defining structural feature is the geminal bis-furan carbinol moiety—a tertiary alcohol center simultaneously bearing furan-2-yl and furan-3-yl substituents—which creates a sterically congested, hydrogen-bond-capable chiral environment absent in mono-furan or mono-hydroxyethyl acrylamides . Closely related catalog compounds such as (E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 1396889-88-5, MW 247.25) and (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 2034997-23-2, MW 367.357) differ fundamentally in their hydrogen-bond donor/acceptor counts, molecular volume, and lipophilicity . Computed physicochemical properties for the target compound (SlogP 3.5081, HBD 0, HBA 3, zero Lipinski violations) place it in a distinct drug-like property space compared to its des-furyl or benzodioxole-substituted analogs [1]. Critically, the simultaneous presence of both furan-2-yl and furan-3-yl rings on the same tetrahedral carbon generates a polyfuran interaction surface with potential for chelotropic or multidentate binding modes not achievable by compounds bearing only a single furan substituent. These structural differences are expected to translate into divergent target engagement profiles, pharmacokinetic behavior, and synthetic derivatization potential, making blind analog substitution scientifically unsound in the absence of head-to-head comparative data.

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 2034997-15-2) Relative to Structural Analogs


Structural Uniqueness: Geminal Bis-Furan Carbinol Architecture Distinguishes CAS 2034997-15-2 from All Mono-Furan and Mono-Hydroxyethyl Acrylamide Analogs

The target compound is the only catalog-listed acrylamide bearing a geminal bis-furan tertiary carbinol moiety—a tetrahedral carbon simultaneously bonded to furan-2-yl, furan-3-yl, hydroxyl, and the acrylamide ethyl linker. This substructure is absent from the two most closely related commercially available analogs: the des-furyl analog (E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 1396889-88-5), which lacks the second furan ring and has MW 247.25 versus 313.309 for the target ; and the benzodioxole-substituted analog (CAS 2034997-23-2, MW 367.357), which replaces the furan-2-yl acrylamide terminus with a bulkier benzo[d][1,3]dioxol-5-yl group . The target's unique SlogP of 3.5081 and topological polar surface area of 97.99 Ų place it in a distinct property quadrant from both analogs [1].

Structural differentiation Scaffold uniqueness Medicinal chemistry Chemical procurement

Computed Drug-Likeness Profile of CAS 2034997-15-2 Indicates Favorable Oral Bioavailability Parameters Distinct from Structural Congeners

Computed physicochemical profiling using the MMsINC database reveals that (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide satisfies all four Lipinski Rule of Five criteria with zero violations (MW 313.309 ≤ 500, SlogP 3.5081 ≤ 5, HBD 0 ≤ 5, HBA 3 ≤ 10) [1]. The compound's SlogP of 3.5081 indicates moderate lipophilicity suitable for membrane permeation, while its low globularity score (0.0045) and extended Sterimol L parameter (17.38 Å) suggest an elongated molecular shape that may confer shape complementarity advantages for certain binding pockets [1]. This profile differs substantially from the simpler analog (CAS 1396889-88-5), which carries two hydrogen bond donors and one additional hydrogen bond acceptor due to its secondary alcohol . The ZINC database confirms no prior biological annotations, positioning this scaffold as a clean-slate opportunity for de novo target identification [2].

Drug-likeness ADME prediction Lead optimization Physicochemical profiling

Class-Level Precedent: Furan-Acrylamide Chemotype Demonstrates Validated Bioactivity Across Multiple Therapeutic Target Classes, Providing a Credible Basis for Investigating CAS 2034997-15-2

Although the target compound itself lacks published bioactivity data, the broader furan-acrylamide chemotype has produced multiple validated bioactive molecules with quantitative target engagement data. (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide inhibits SARS coronavirus helicase with IC₅₀ values of 2.09 ± 0.30 μM (ATP hydrolysis) and 13.2 ± 0.9 μM (DNA unwinding), without significant cytotoxicity at 40 μM [1]. 3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) acts as a highly selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, producing anxiolytic-like activity in mice [2]. An acrylamide–PABA analog incorporating a furan group displayed potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.83 μM) via β-tubulin inhibition [3]. Furan-acrylamide derivatives have also shown antimicrobial activity, with MIC values against Staphylococcus aureus in the range of 0.06–32 μg/mL for certain substituted analogs . The target compound's three-furan architecture may enable polyvalent or cooperative binding interactions not achievable by the mono-furan analogs characterized to date, representing a testable hypothesis for prospective screening campaigns.

Class-level inference Antiviral Kinase inhibition CNS modulation Antimicrobial

Reactive Scaffold Potential: The (E)-Acrylamide Moiety in CAS 2034997-15-2 Enables Covalent Target Engagement, a Feature Absent in Non-Electrophilic Furan-Based Screening Compounds

The (E)-acrylamide moiety present in the target compound functions as a Michael acceptor capable of forming covalent adducts with cysteine thiols and other biological nucleophiles. This electrophilic warhead is a defining feature of numerous clinically validated covalent drugs and chemical probes [1]. Unlike non-electrophilic furan derivatives (e.g., simple furan carboxamides or furan-containing heterocycles lacking the α,β-unsaturated carbonyl), the target compound can engage cysteine residues irreversibly, as demonstrated mechanistically for the structurally related HDAC-like amidohydrolase inhibitor (E)-3-(furan-2-yl)-N-hydroxyacrylamide (FAHA), which forms a covalent complex with an apparent equilibrium binding constant of 1.9 μM [2]. The target compound's SlogP of 3.5081 and zero H-bond donor count further distinguish it from hydroxamic acid-bearing acrylamides like FAHA, potentially enabling better cell permeability for intracellular target engagement . For covalent inhibitor screening programs, compounds lacking the acrylamide electrophile cannot serve as functional substitutes because they are incapable of the same mechanism of action.

Covalent inhibitor Michael acceptor Target engagement Chemical biology

Procurement-Driven Application Scenarios for (E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide (CAS 2034997-15-2)


De Novo Covalent Fragment and Lead Discovery Campaigns Targeting Cysteine-Containing Proteins

The compound's (E)-acrylamide Michael acceptor enables irreversible covalent bond formation with cysteine thiols, a validated mechanism for achieving potent and sustained target engagement as demonstrated by the furan-acrylamide chemotype precedent [1]. Its unique geminal bis-furan carbinol architecture provides a three-dimensional recognition element absent from planar mono-furan acrylamide fragments, potentially conferring enhanced selectivity in covalent fragment screening libraries. The compound's favorable computed drug-likeness parameters (zero Lipinski violations, SlogP 3.5081, zero HBD) support its use as a covalent lead-like scaffold amendable to further optimization [2]. Procurement of this exact compound enables exploration of a currently uncharacterized region of covalent chemical space with freedom-to-operate advantages.

Structure-Activity Relationship (SAR) Expansion of Furan-Based Antiviral Helicase Inhibitors

The discovery that (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide inhibits SARS coronavirus helicase (IC₅₀ 2.09 μM for ATP hydrolysis) establishes the furan-acrylamide scaffold as a validated antiviral pharmacophore [3]. The target compound adds a structurally unprecedented geminal bis-furan carbinol motif that may engage additional binding pockets within the helicase active site or allosteric regulatory domains—interactions inaccessible to the simpler 4-sulfamoylphenyl analog. Systematic SAR exploration using the target compound as a key intermediate or screening entity could identify derivatives with improved potency (targeting IC₅₀ < 1 μM) and broader coronavirus coverage, including SARS-CoV-2, for which helicase remains a high-priority but underexploited drug target.

Polyfuran-Based Molecular Recognition Probe Development for Carbohydrate- or Aromatic-Rich Binding Sites

The three-furan architecture of the target compound generates an extended aromatic surface (accessible surface area 568.106 Ų, hydrophobic surface 440.497 Ų per MMsINC) capable of engaging in multidentate π–π stacking and CH–π interactions [2]. This property is structurally analogous to oligofuran-based receptors that recognize carbohydrate-rich surfaces, nucleotide-binding pockets, and aromatic amino acid clusters. The geminal difuryl carbinol center creates a chiral recognition element with defined spatial orientation of the two furan rings—a feature not present in compounds bearing only sequentially linked furans. This makes the compound a valuable chemical biology probe for investigating polyfuran–protein recognition phenomena and for developing sensors or affinity reagents targeting aromatic-rich biological interfaces.

Synthetic Methodology Development Leveraging the Multi-Reactive Furan-Acrylamide Scaffold

The compound's four distinct reactive handles—the (E)-acrylamide (Michael acceptor and amide), the tertiary alcohol (potential leaving group or derivatization site), and three electronically differentiated furan rings—make it an exceptional substrate for developing tandem or cascade synthetic transformations [1]. The presence of both furan-2-yl (more electron-rich, α-position more reactive) and furan-3-yl (β-substitution pattern) rings on a single molecule allows for chemoselective functionalization studies, such as sequential Diels–Alder cycloadditions, regioselective electrophilic aromatic substitutions, or oxidative ring-opening reactions. For academic and industrial process chemistry groups, this compound serves as a challenging and instructive substrate for demonstrating novel synthetic methodology applicable to complex heterocycle-containing drug candidates.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.